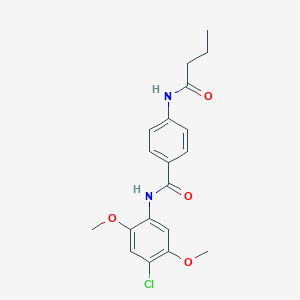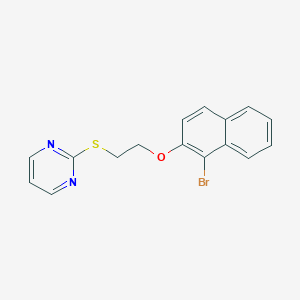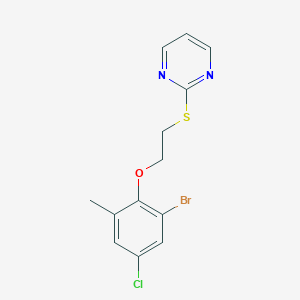![molecular formula C8H8F3N3O2S B215572 N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]tetrahydro-2-furancarboxamide](/img/structure/B215572.png)
N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]tetrahydro-2-furancarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]tetrahydro-2-furancarboxamide is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is commonly referred to as TFP or TFP-amide and is a potent inhibitor of protein-protein interactions. It has been studied extensively in recent years for its potential applications in drug discovery and development.
Mécanisme D'action
TFP-amide works by binding to specific sites on protein-protein complexes, preventing their interaction. This inhibition of protein-protein interactions can lead to a disruption of signaling pathways, which can ultimately lead to a reduction in disease progression.
Biochemical and Physiological Effects:
Studies have shown that TFP-amide can have a significant impact on several biochemical and physiological processes. It has been shown to reduce the production of inflammatory cytokines, which can lead to a reduction in inflammation. TFP-amide has also been shown to reduce the proliferation of cancer cells and induce apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of TFP-amide is its high potency as an inhibitor of protein-protein interactions. This makes it an ideal candidate for drug discovery and development. However, one of the limitations of TFP-amide is its relatively short half-life, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the study of TFP-amide. One potential direction is the development of more potent and selective inhibitors of protein-protein interactions. Another potential direction is the investigation of the use of TFP-amide in combination with other drugs for the treatment of various diseases. Additionally, further research is needed to fully understand the mechanisms of action of TFP-amide and its potential applications in drug discovery and development.
Méthodes De Synthèse
The synthesis of TFP-amide involves the reaction of 5-(trifluoromethyl)-1,3,4-thiadiazol-2-amine with 2-furancarboxylic acid chloride in the presence of a base. The reaction produces TFP-amide as a white solid with a high yield.
Applications De Recherche Scientifique
TFP-amide has been extensively studied for its potential applications in drug discovery and development. It has been shown to inhibit the interaction of several protein-protein complexes, including those involved in cancer, inflammation, and viral infections. TFP-amide has also been shown to have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's.
Propriétés
Nom du produit |
N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]tetrahydro-2-furancarboxamide |
|---|---|
Formule moléculaire |
C8H8F3N3O2S |
Poids moléculaire |
267.23 g/mol |
Nom IUPAC |
N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]oxolane-2-carboxamide |
InChI |
InChI=1S/C8H8F3N3O2S/c9-8(10,11)6-13-14-7(17-6)12-5(15)4-2-1-3-16-4/h4H,1-3H2,(H,12,14,15) |
Clé InChI |
XJCBOLFPMYQFHX-UHFFFAOYSA-N |
SMILES |
C1CC(OC1)C(=O)NC2=NN=C(S2)C(F)(F)F |
SMILES canonique |
C1CC(OC1)C(=O)NC2=NN=C(S2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-cyclopentyl-N-[2-(2,6-dimethylphenoxy)ethyl]amine](/img/structure/B215495.png)


![N-cyclopentyl-N-{2-[2-(2-iodo-4-methylphenoxy)ethoxy]ethyl}amine](/img/structure/B215498.png)
![N-cyclopentyl-N-[3-(3-methylphenoxy)propyl]amine](/img/structure/B215499.png)

![N-[2-[2-(4-phenylmethoxyphenoxy)ethoxy]ethyl]cyclopentanamine](/img/structure/B215504.png)
![2-{2-[2-(4-Methoxyphenoxy)ethoxy]ethyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B215507.png)
![2-[2-(4-Iodophenoxy)ethyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B215508.png)
![2-{2-[2-(4-Ethoxyphenoxy)ethoxy]ethyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B215509.png)
![2-[2-[2-(4-propoxyphenoxy)ethoxy]ethyl]-3,4-dihydro-1H-isoquinoline](/img/structure/B215510.png)
![N-[3-(4-chlorophenyl)sulfanylpropyl]cyclopentanamine](/img/structure/B215511.png)